molecular formula C6H4F4N2O B13025703 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine CAS No. 1092351-62-6

3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B13025703
CAS No.: 1092351-62-6
M. Wt: 196.10 g/mol
InChI Key: MMYKYZWMPYRJNJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a significant molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing nucleophile reacts with a suitable pyridine derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can provide a more sustainable approach to producing this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This increased binding affinity can lead to more potent biological effects, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine exhibits unique properties due to the presence of both fluorine and trifluoromethoxy groups. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications. Additionally, the compound’s ability to undergo diverse chemical reactions further distinguishes it from other fluorinated pyridine derivatives .

Properties

CAS No.

1092351-62-6

Molecular Formula

C6H4F4N2O

Molecular Weight

196.10 g/mol

IUPAC Name

3-fluoro-5-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H4F4N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12)

InChI Key

MMYKYZWMPYRJNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)N)OC(F)(F)F

Origin of Product

United States

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